molecular formula C7H8N4OS B2956758 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one CAS No. 926211-93-0

2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one

Cat. No.: B2956758
CAS No.: 926211-93-0
M. Wt: 196.23
InChI Key: BCIPFSYJSJGMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms within its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolo[4,5-D]pyrimidines with various functional groups.

Scientific Research Applications

2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(dimethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11(2)7-10-5-4(13-7)6(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIPFSYJSJGMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.